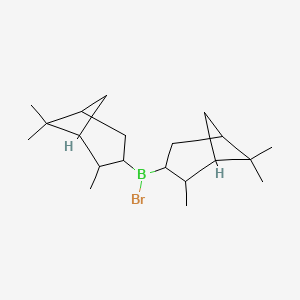
(+)-DIP-Bromide(TM)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-DIP-Bromide(TM) is a boron-containing compound with a unique bicyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-DIP-Bromide(TM) typically involves the reaction of 2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl with a boron-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of (+)-DIP-Bromide(TM) involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The compound is then purified using techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-DIP-Bromide(TM) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and Grignard reagents for substitution. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include boronic acids, boronates, and borohydrides, which are valuable intermediates in organic synthesis and industrial applications.
Applications De Recherche Scientifique
(+)-DIP-Bromide(TM) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and ceramics.
Mécanisme D'action
The mechanism of action of (+)-DIP-Bromide(TM) involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with oxygen, nitrogen, and other electron-rich atoms, making it a versatile reagent in chemical reactions. The compound’s unique bicyclic structure also contributes to its reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)borane
- Bromo-bis(4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane
Uniqueness
(+)-DIP-Bromide(TM) is unique due to its specific substitution pattern and the presence of a bromine atom, which enhances its reactivity and allows for a wider range of chemical transformations compared to similar compounds.
Propriétés
Numéro CAS |
112246-74-9 |
|---|---|
Formule moléculaire |
C20H34BBr |
Poids moléculaire |
365.2 g/mol |
Nom IUPAC |
bromo-bis[(1S,2R,3S,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane |
InChI |
InChI=1S/C20H34BBr/c1-11-15-7-13(19(15,3)4)9-17(11)21(22)18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13+,14+,15-,16-,17-,18-/m0/s1 |
Clé InChI |
FKBAVEASVZAXFW-NAVXHOJHSA-N |
SMILES isomérique |
B([C@H]1C[C@H]2C[C@@H]([C@@H]1C)C2(C)C)([C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C)Br |
SMILES canonique |
B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


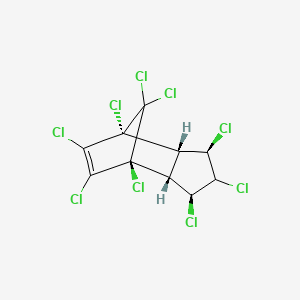

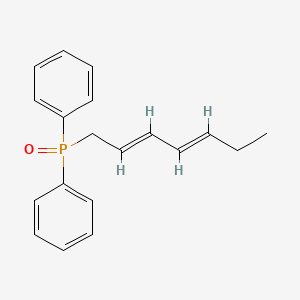
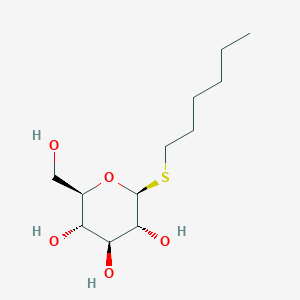

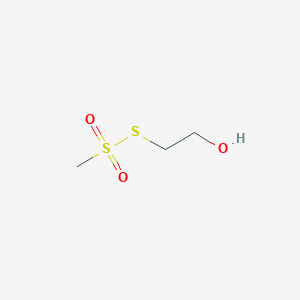
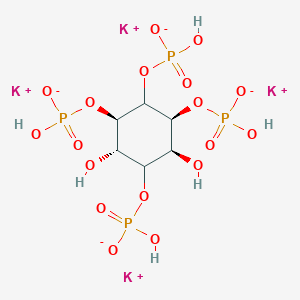

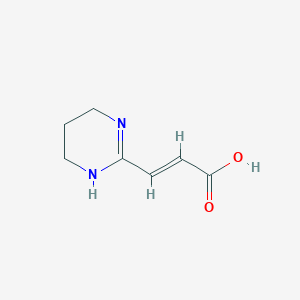

![2,2,8-Trimethyl-4H-1,3-dioxino[4,5-c]pyridine-5-carboxylic Acid Hydrochloride](/img/structure/B1141946.png)
![endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B1141947.png)

